![molecular formula C22H23Cl2N3O2S B3012624 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride CAS No. 2034264-62-3](/img/structure/B3012624.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioomycete Activity
The derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which is structurally related to the compound , have been synthesized and tested for their antioomycete activity. They have shown significant potential in managing plant diseases caused by the phytopathogen Pythium recalcitrans. One derivative, in particular, exhibited high in vitro potency with an EC50 value of 14 μM, surpassing the commercial hymexazol .
Plant Disease Management
In agricultural research, these derivatives have been utilized for plant disease management. They have been synthesized using the Castagnoli–Cushman reaction and have demonstrated superior activity against Pythium recalcitrans compared to other phytopathogens. This suggests potential applications in developing new agrochemicals for crop protection .
Biochemical Analysis
The mode of action of these compounds has been investigated through physiological and biochemical analyses. Studies suggest that they disrupt the biological membrane systems of Pythium recalcitrans, indicating a novel approach to tackling oomycete-related plant diseases .
Lipidomics Analysis
Lipidomics analysis has been employed to understand the impact of these derivatives on the lipid profile of Pythium recalcitrans. This type of analysis can provide insights into the compound’s mechanism of action and its effects on cellular membranes .
Ultrastructural Observation
Ultrastructural observations have revealed that these derivatives can cause significant changes in the cellular structures of phytopathogens. This information is crucial for understanding how the compound interacts with and disrupts pathogen cells .
Quantitative Structure–Activity Relationship (QSAR) Study
3D-QSAR studies, including CoMFA and CoMSIA models, have been conducted to determine the structural requirements for antioomycete activity. These studies are essential for guiding the design and development of more potent derivatives as antioomycete agents .
Natural Product Mimicry
The compound’s scaffold is considered a mimic of natural products, which have traditionally been sources of agrochemical active ingredients. This mimicry approach is a strategic method to develop synthetically accessible compounds for agricultural applications .
Pharmacophore Utilization
Due to its suitable size and moderate polarity, the 3,4-dihydroisoquinolinone scaffold has been widely used in various drug candidates. It serves as a pharmacophore, which is a part of a molecule responsible for its biological activity, and is used in the discovery of new drugs .
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S.2ClH/c26-21(17-5-7-20(8-6-17)27-22-23-10-12-28-22)25-14-19(15-25)24-11-9-16-3-1-2-4-18(16)13-24;;/h1-8,10,12,19H,9,11,13-15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUWJDOLSAWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.